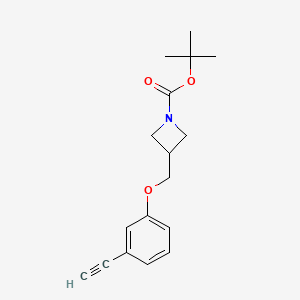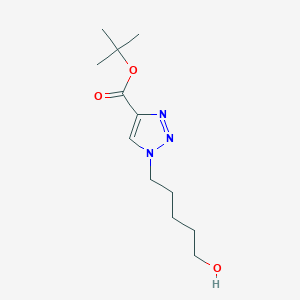![molecular formula C12H25NO5S4 B13719863 Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is a compound primarily used as an oxidizing agent in organic synthesis. It is known for its ability to oxidize alkenes, sulfides, and nitrites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) with methylsulfonyl chloride and a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical undergoes various types of chemical reactions, including:
Oxidation: It is commonly used to oxidize alkenes, sulfides, and nitrites.
Substitution: The compound can participate in substitution reactions where the methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include alkenes, sulfides, and nitrites. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are used under mild conditions to replace the methylsulfonyl groups.
Major Products Formed
Oxidation: The major products include epoxides (from alkenes), sulfoxides (from sulfides), and nitro compounds (from nitrites).
Wissenschaftliche Forschungsanwendungen
Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the oxidation of alkenes, sulfides, and nitrites.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical involves the transfer of an oxygen atom to the substrate, resulting in the oxidation of the substrate. The compound acts as a radical initiator, generating reactive oxygen species that facilitate the oxidation process. The molecular targets include alkenes, sulfides, and nitrites, and the pathways involved are primarily radical-mediated oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used oxidizing agent in organic synthesis.
4-Acetamido-TEMPO: Another derivative of TEMPO with similar oxidizing properties.
2,2,5,5-Tetramethyl-3-pyrrolin-1-yloxyl (PROXYL): A related compound with similar radical properties.
Uniqueness
Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is unique due to its dual methylsulfonyl groups, which enhance its oxidizing ability and make it more versatile in various chemical reactions compared to its counterparts .
Eigenschaften
Molekularformel |
C12H25NO5S4 |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
(3R,4R)-1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
UFKKQFGMIKQTFD-NXEZZACHSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H](C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |
Kanonische SMILES |
CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


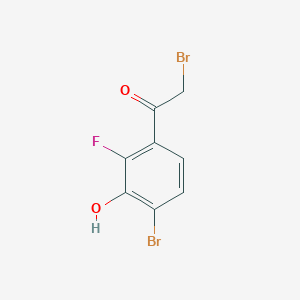

![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
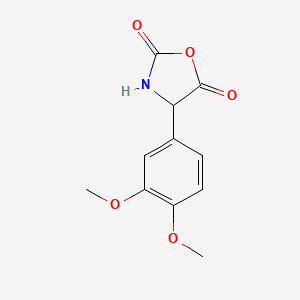
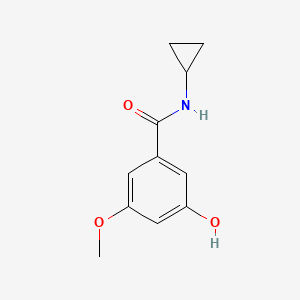
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
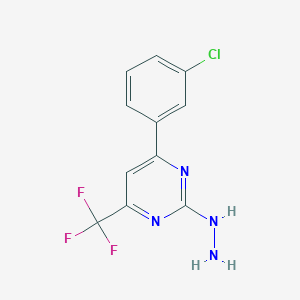

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)


![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
